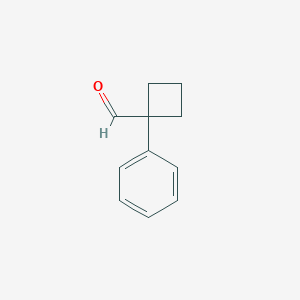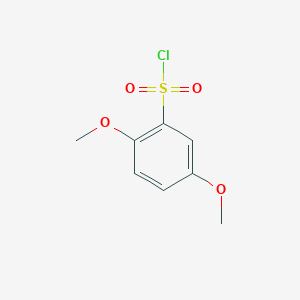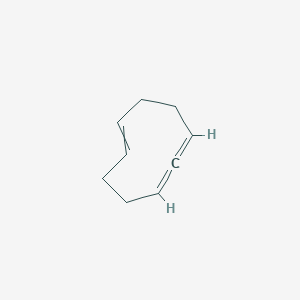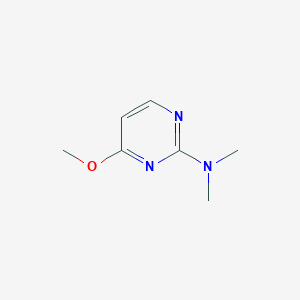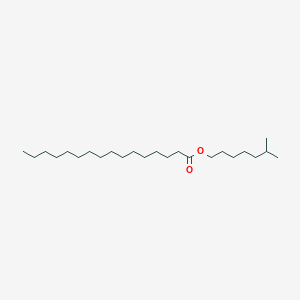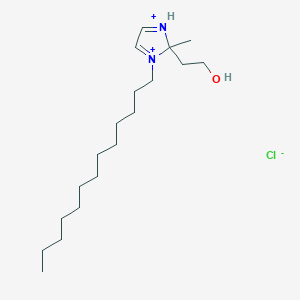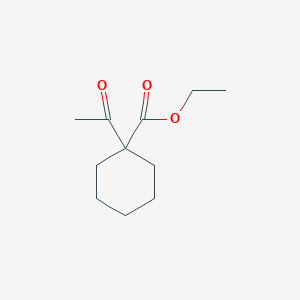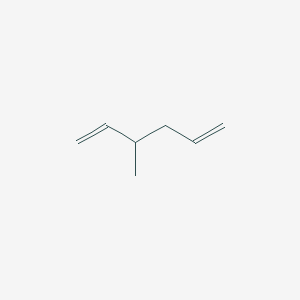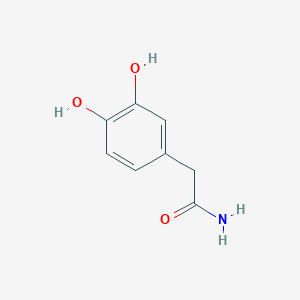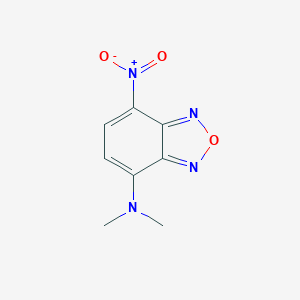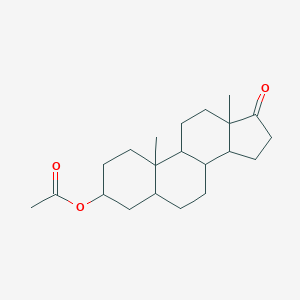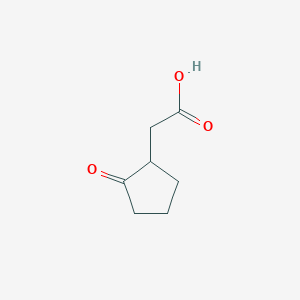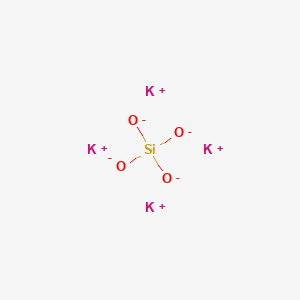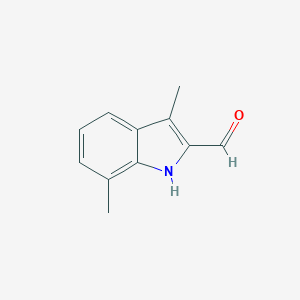
3,7-Dimethyl-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
- Gold(I)-catalyzed cycloisomerization is an effective method for preparing 1H-indole-2-carbaldehydes. This process involves activation of the alkyne moiety of the substrate by the gold(I) catalyst, leading to intramolecular addition and subsequent chemical transformations to produce the 1H-indole-2-carbaldehyde (Prasath Kothandaraman et al., 2011).
Molecular Structure Analysis
- The crystal structure of similar indole derivatives has been analyzed through X-ray diffraction, revealing short intermolecular connections and atom-to-atom interaction percentages. These studies help in understanding the molecular structure of 3,7-Dimethyl-1H-indole-2-carbaldehyde (A. Barakat et al., 2017).
Chemical Reactions and Properties
- 1H-indole-3-carbaldehydes can react with various compounds under different conditions, leading to the formation of diverse products such as oxirane rings and amides. The reaction conditions significantly influence the product structure (K. F. Suzdalev & S. V. Den’kina, 2011).
Physical Properties Analysis
- Indole derivatives' physical properties, such as their crystal packing, are influenced by intermolecular forces like van der Waals forces and hydrogen bonding. These interactions can be studied through crystallographic analysis (S. Selvanayagam et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Classification
Indole compounds, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are foundational in organic chemistry. The indole structure is integral to many natural and synthetic compounds due to its rich structural diversity and various therapeutic properties. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting the importance of indole compounds in organic synthesis chemistry. They outline nine strategic approaches for indole synthesis, illustrating the versatility and significance of indole compounds in chemical synthesis (Taber & Tirunahari, 2011).
Biological and Therapeutic Potential
Indole compounds are known for their biological activity and therapeutic potential. Indole-3-carbinol (I3C) and its derivatives, for instance, exhibit protective effects against chronic liver injuries and various cancers, demonstrating the therapeutic relevance of indole compounds. Bradlow (2008) reviews the chemoprotective properties of I3C in breast and prostate cancer, while Wang et al. (2016) discuss the protective roles of indoles in chronic liver diseases, emphasizing their anti-fibrosis, anti-tumor, and immunomodulatory effects (Bradlow, 2008; Wang et al., 2016).
Applications in Organic Synthesis
Indole compounds play a crucial role in organic synthesis. Rashid Ali et al. (2021) discuss the applications of dimethyl urea (DMU)/L-(+)-tartaric acid (TA) mixtures in organic transformations, highlighting the significance of indole systems in synthetic organic chemistry. This review emphasizes the role of indole compounds in enabling crucial organic transformations, reflecting their importance in modern organic synthesis (Rashid Ali et al., 2021).
Pharmaceutical Applications
The indole structure is core to many bioactive compounds due to its high affinity to biological targets. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids with potential therapeutic applications for cancers, showcasing the significance of indole compounds in pharmaceutical research (Song et al., 2020).
Propriétés
IUPAC Name |
3,7-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJRJKKDWLVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590777 | |
| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1H-indole-2-carbaldehyde | |
CAS RN |
1463-72-5 | |
| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
